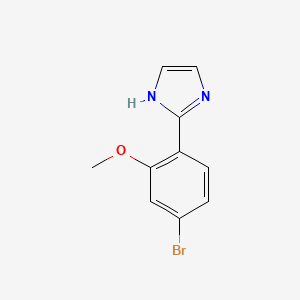

2-(4-Bromo-2-methoxyphenyl)-1H-imidazole

Description

Significance of the Imidazole (B134444) Scaffold in Contemporary Chemical Research

The imidazole nucleus is considered a "privileged structure" in chemistry, particularly in medicinal chemistry, due to its ability to interact with a wide range of biological targets. nih.gov Its unique properties have made it a cornerstone in the development of new pharmaceuticals and functional materials. tsijournals.comnih.gov

The history of imidazole chemistry began in the 19th century. While several derivatives were discovered in the 1840s, the parent compound, imidazole, was first synthesized by the German chemist Heinrich Debus in 1858. britannica.comtsijournals.comnih.gov His synthesis involved the reaction of glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849), which initially earned the compound the name "glyoxaline". nih.govresearchgate.net Though this method often results in low yields, it is still utilized for creating certain substituted imidazoles. wikipedia.org Since its discovery, the imidazole ring has been found in essential biological molecules, including the amino acid histidine, histamine, and purines, cementing its importance in the field of biochemistry and pharmacology. britannica.comresearchgate.netwikipedia.orgslideshare.net

The imidazole nucleus is a five-membered, planar heterocyclic ring composed of three carbon atoms and two nitrogen atoms at positions 1 and 3. britannica.comtsijournals.comhumanjournals.com A key characteristic of the imidazole ring is the existence of two equivalent tautomeric forms, as the hydrogen atom on the nitrogen can be located on either of the two nitrogen atoms. nih.govhumanjournals.com This planarity and the presence of nitrogen atoms contribute to its high polarity and solubility in water and other polar solvents. tsijournals.comnih.govvedantu.com

Table 1: General Properties of Imidazole

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄N₂ | britannica.com |

| Appearance | White or colorless solid | vedantu.com |

| Boiling Point | 256 °C | tsijournals.comhumanjournals.com |

| Melting Point | 90 °C | tsijournals.comhumanjournals.com |

| Dipole Moment | ~3.61 D | tsijournals.comnih.govhumanjournals.com |

| Acidity (pKa) | ~14.5 | tsijournals.comtsijournals.com |

| Basicity (pKa of conjugate acid) | ~7.0-7.1 | tsijournals.comnih.gov |

Imidazole is classified as an aromatic compound. numberanalytics.comnumberanalytics.com Its aromaticity arises from its planar, cyclic, and conjugated structure that satisfies Hückel's rule, containing a sextet of 6 π-electrons in its delocalized system. tsijournals.comnih.govvedantu.com This electron configuration consists of one electron from each of the four ring atoms and a pair of non-bonding electrons from the protonated nitrogen atom. nih.govhumanjournals.com This aromatic nature confers significant stability to the ring. vedantu.comnumberanalytics.com

The electronic properties of imidazole are also notable. It is an amphoteric compound, meaning it can act as both an acid and a base. tsijournals.comnih.govhumanjournals.com The nitrogen atom without a hydrogen atom has a lone pair of electrons that is not part of the aromatic system, making it basic. The N-H proton is acidic and can be removed to form the imidazolide (B1226674) anion. tsijournals.comtsijournals.com Imidazole is significantly more basic than pyridine. tsijournals.com The ring is also highly polar. nih.govnumberanalytics.com

Rationale for Academic Investigation of 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole Derivatives

The specific substitution pattern of this compound provides a clear rationale for its investigation. The presence and positioning of the bromine and methoxy (B1213986) substituents on the phenyl ring attached to the imidazole core are strategically significant for developing new molecules and studying their properties.

The introduction of a bromine atom into an organic molecule is a powerful strategy in drug design and synthetic chemistry. ump.edu.pl Brominated compounds, particularly aryl bromides, are highly valuable intermediates. researchgate.net The bromine atom serves as an excellent leaving group and provides a "handle" for further molecular modifications. cambridgecoaching.com

Its primary strategic importance lies in its utility in a variety of catalytic cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. numberanalytics.comresearchgate.net These reactions allow for the formation of new carbon-carbon bonds, enabling chemists to build more complex molecular architectures from the bromo-substituted precursor. cambridgecoaching.com Therefore, the bromine atom on the 4-position of the phenyl ring in this compound makes the compound a versatile building block for synthesizing a library of related derivatives for further study. researchgate.net Bromination is a key transformation in organic synthesis for the functionalization of C-H bonds. acs.orgacs.org

The methoxy group (-OCH₃) is a functional group consisting of a methyl group bonded to an oxygen atom. wikipedia.org Its presence on an aromatic ring significantly influences the molecule's electronic properties and physical behavior. rsc.org When attached to a benzene (B151609) ring at the ortho or para position, the methoxy group acts as an electron-donating group due to a mesomeric (π-donor) effect. wikipedia.orgrsc.org

In this compound, the methoxy group is at the ortho position (position 2) of the phenyl ring. This electron-donating nature can affect the reactivity of the phenyl ring and the electronic properties of the entire molecule. wikipedia.org Furthermore, the oxygen atom in the methoxy group can participate in intramolecular and intermolecular hydrogen bonding, which can influence the molecule's conformation, crystal packing, and solubility. rsc.orgnih.gov The presence of methoxy groups has been shown to lower the ionization potentials of molecules and can influence charge transport properties in materials. rsc.org

Design Principles for Substituted Imidazole Systems in Advanced Materials and Ligand Design

The functionalization of the imidazole skeleton to create substituted imidazole systems is a cornerstone of modern medicinal chemistry and materials science. nih.govresearchgate.net The design of these systems is guided by principles that aim to optimize their interaction with specific biological targets or to imbue materials with desired properties.

In ligand design for medicinal applications, computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal. mdpi.com These techniques allow researchers to predict how a substituted imidazole might bind to the active site of an enzyme or receptor. mdpi.comnih.gov For instance, the design of antifungal azoles often involves ensuring that an unsubstituted nitrogen atom of the imidazole ring can coordinate with the heme iron in the active site of the target enzyme, lanosterol (B1674476) 14α-demethylase. nih.gov The strategic placement of various substituents on the imidazole ring—such as halogen atoms, phenyl groups, or alkyl chains—can enhance binding affinity, selectivity, and pharmacokinetic properties. nih.govmdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-methoxyphenyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-14-9-6-7(11)2-3-8(9)10-12-4-5-13-10/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSKSDDLFGALSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Bromo 2 Methoxyphenyl 1h Imidazole and Its Precursors

Classical and Modern Approaches to Imidazole (B134444) Core Synthesis

The imidazole ring is a common motif in medicinal chemistry, and numerous methods for its synthesis have been developed. These can be adapted to produce a wide array of substituted imidazoles, including the target compound.

Adaptations of the Debus-Radziszewski Reaction for Substituted Imidazoles

The Debus-Radziszewski reaction, first reported in the 19th century, is a cornerstone of imidazole synthesis. guidechem.comwikipedia.org This multicomponent reaction traditionally involves the condensation of a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and two equivalents of ammonia (B1221849). guidechem.comwikipedia.orgijprajournal.comscribd.com The reaction proceeds in two conceptual stages: the initial formation of a diimine from the dicarbonyl compound and ammonia, followed by condensation with the aldehyde to form the imidazole ring. wikipedia.org

For the synthesis of 2-(4-bromo-2-methoxyphenyl)-1H-imidazole, a key starting material would be 4-bromo-2-methoxybenzaldehyde . This aldehyde would be reacted with a 1,2-dicarbonyl compound and a source of ammonia, such as ammonium (B1175870) acetate (B1210297). asianpubs.orgresearchgate.net The use of ammonium acetate is common in modern adaptations of this reaction. The general scheme for this approach is presented below:

Reaction Scheme for Debus-Radziszewski Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

|---|---|---|---|

| 1,2-Dicarbonyl (e.g., Glyoxal) | 4-bromo-2-methoxybenzaldehyde | Ammonia (or Ammonium Acetate) | This compound |

Modern modifications of the Debus-Radziszewski reaction often employ catalysts to improve yields and reaction conditions. For instance, various Lewis acids and solid supports have been utilized to facilitate the condensation steps. ijprajournal.com Microwave irradiation has also been successfully applied to accelerate the reaction, often leading to higher yields in shorter reaction times. wikipedia.org

α-Halo Ketone and Amidine Condensation Routes

A widely used and versatile method for the synthesis of 2,4-disubstituted imidazoles is the condensation of an α-halo ketone with an amidine. researchgate.netgoogleapis.comorientjchem.org This approach offers a high degree of control over the substitution pattern of the resulting imidazole. For the synthesis of the target compound, this would involve the reaction of an appropriate α-halo ketone with 4-bromo-2-methoxybenzamidine .

The required amidine, 4-bromo-2-methoxybenzamidine hydrochloride , is accessible from the corresponding 4-bromo-2-methoxy-benzonitrile . The synthesis of this amidine is a critical precursor step for this methodology. The general reaction is as follows:

General Reaction for α-Halo Ketone and Amidine Condensation

| α-Halo Ketone | Amidine | Product |

|---|---|---|

| e.g., Bromoacetyl derivative | 4-bromo-2-methoxybenzamidine | This compound derivative |

The choice of the α-halo ketone determines the substituents at the 4 and 5 positions of the imidazole ring. For the synthesis of the title compound where these positions are unsubstituted, formamidine (B1211174) could be reacted with an α-bromo ketone derived from 4-bromo-2-methoxyacetophenone. The synthesis of 2-bromo-4'-methoxyacetophenone has been well-documented, typically involving the bromination of 4'-methoxyacetophenone (B371526) using bromine in a suitable solvent like methanol (B129727) or via reaction with copper(II) bromide. guidechem.com

One-Pot Cyclocondensation Strategies for Imidazole Derivatives

Modern synthetic chemistry increasingly favors one-pot reactions due to their efficiency, reduced waste, and operational simplicity. Several one-pot procedures have been developed for the synthesis of substituted imidazoles. asianpubs.orgorganic-chemistry.org These methods often combine elements of other classical syntheses into a single, streamlined process.

A common one-pot approach for 1,2,4-trisubstituted imidazoles involves the reaction of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate. organic-chemistry.org To adapt this for the synthesis of this compound, one could envision a three-component reaction between an α-dicarbonyl compound, 4-bromo-2-methoxybenzaldehyde , and ammonium acetate under solvent-free or microwave-assisted conditions. asianpubs.orgijsrp.org

The development of novel catalysts has been instrumental in advancing one-pot imidazole syntheses. For example, various metal-organic frameworks (MOFs) and nanoparticles have been shown to effectively catalyze the multicomponent condensation leading to highly substituted imidazoles in excellent yields.

Metal-Catalyzed Cyclization Approaches in Imidazole Synthesis

Transition metal catalysis has emerged as a powerful tool for the construction of heterocyclic rings, including imidazoles. Palladium-catalyzed reactions, in particular, have been employed for the synthesis of imidazoles and oxazoles through a decarboxylative addition and cyclization sequence of aromatic carboxylic acids with functionalized aliphatic nitriles. mdpi.com

Targeted Synthesis of Brominated Imidazole Intermediates

An alternative strategy to the de novo synthesis of the substituted imidazole ring is the direct functionalization of a pre-formed imidazole scaffold. This approach relies on the selective introduction of a bromine atom at the desired position of the phenyl ring.

Direct Halogenation (Bromination) of Imidazole Scaffolds: Regioselectivity Considerations

The direct bromination of an aryl-substituted imidazole, such as 2-(2-methoxyphenyl)-1H-imidazole, could potentially yield the desired this compound. However, the regioselectivity of electrophilic aromatic substitution on the phenyl ring is a critical consideration. The methoxy (B1213986) group is an ortho-, para-directing activator, while the imidazole ring itself can also influence the substitution pattern.

Electrophilic bromination of aromatic compounds is a well-established transformation, and various brominating agents can be employed, such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile. nih.gov Theoretical and experimental studies have shown that the regioselectivity of bromination can be influenced by the electronic and steric properties of the substituents already present on the aromatic ring. nih.gov

For the precursor 2-(2-methoxyphenyl)-1H-imidazole, the methoxy group would direct bromination to the positions ortho and para to it. The position para to the methoxy group is the desired C4 position of the phenyl ring. Careful control of reaction conditions, such as temperature and the choice of brominating agent, would be crucial to favor the formation of the desired 4-bromo isomer over other potential products. nih.gov It is also important to consider the potential for bromination on the imidazole ring itself, although the phenyl ring is generally more activated towards electrophilic attack in this case.

Protection-Deprotection Strategies for Controlled Bromination of Nitrogen Heterocycles

The selective bromination of nitrogen-containing heterocycles like imidazole is a critical step that often necessitates the use of protecting groups to direct the halogenation to the desired position and prevent unwanted side reactions. The imidazole ring possesses two nitrogen atoms, and direct bromination can lead to a mixture of products.

A novel and selective method for the deprotection of N-Boc protected imidazoles involves the use of sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) at room temperature. arkat-usa.org This method offers high yields (75-98%) and is particularly advantageous because it leaves other protecting groups, such as those on primary amines and other aromatic heterocycles like pyrrole (B145914) and indole, intact. arkat-usa.org This orthogonality is crucial in multi-step syntheses. The proposed mechanism for this deprotection involves the generation of the heterocyclic anion in the protic solvent, which then leads to the formation of the deprotected heterocycle and tert-butyl formate. researchgate.net

Alternative deprotection strategies for N-Boc imidazoles include the use of reagents like hydrazine (B178648) (H₂NNH₂) or ammonia in methanol (NH₃/MeOH). arkat-usa.org For more complex scenarios, microwave-assisted deprotection methods have been developed, which can dramatically reduce reaction times and improve yields. nih.gov For instance, deprotection using dilute hydrochloric acid in ethanol under microwave irradiation has proven effective. nih.gov

Table 1: Comparison of Deprotection Methods for N-Boc Protected Imidazoles

| Reagent/Condition | Solvent | Temperature | Yield | Reference |

| NaBH₄ | Ethanol | Room Temp | 75-98% | arkat-usa.org |

| H₂NNH₂ or NH₃/MeOH | - | - | - | arkat-usa.org |

| HCl (dilute) / Microwave | Ethanol | 120 °C | High | nih.gov |

Introduction of the (4-Bromo-2-methoxyphenyl) Moiety

A pivotal step in the synthesis of the target compound is the formation of the carbon-carbon bond between the imidazole ring and the 4-bromo-2-methoxyphenyl group. Cross-coupling reactions are the cornerstone of such transformations.

Suzuki Cross-Coupling Reactions for Aryl-Imidazole Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for creating aryl-aryl bonds. mt.comyoutube.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. mt.comyoutube.com The Suzuki reaction is favored in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. mt.com

The general catalytic cycle of a Suzuki coupling proceeds through three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

In the context of synthesizing this compound, a Suzuki coupling could be envisioned between a 2-haloimidazole derivative and (4-bromo-2-methoxyphenyl)boronic acid. The synthesis of various substituted imidazoles has been achieved using Suzuki coupling reactions. nih.gov For instance, thioether-substituted phenyl derivatives of imidazoles have been synthesized via this method. nih.gov

The choice of catalyst, ligand, and base is critical for the success of the Suzuki reaction. Palladium catalysts are most common, often paired with electron-donating phosphine (B1218219) ligands. libretexts.org While the reaction often requires a base, some transformations have been reported to proceed without one. claremont.edu

Coupling Reactions Involving Methoxy-Substituted Phenyl Derivatives

Beyond the Suzuki reaction, other coupling methodologies can be employed to introduce the methoxy-substituted phenyl group. For instance, the synthesis of 1-(4-methoxyphenyl)-2-methyl-1H-imidazole has been achieved through a copper(I) bromide-catalyzed reaction between 2-methyl-1H-imidazole and 1-bromo-4-methoxybenzene in the presence of potassium carbonate. prepchem.com

The synthesis of 2,4-disubstituted imidazoles has also been accomplished through various multi-step sequences. One such sequence involves the regioselective bromination of an imidazole derivative followed by a Suzuki reaction with an arylboronic acid under phase-transfer conditions, and subsequent debenzylation. researchgate.net

Table 2: Key Parameters in Suzuki Cross-Coupling Reactions

| Component | Role | Common Examples | Reference |

| Catalyst | Facilitates the reaction | Pd(0) complexes, Pd(dppf)Cl₂ | mt.comlibretexts.orgclaremont.edu |

| Ligand | Stabilizes the catalyst and influences reactivity | Phosphines (e.g., RuPhos) | libretexts.orgclaremont.edu |

| Organoboron Reagent | Source of the aryl group | Boronic acids (R-B(OH)₂), Boronic esters | youtube.com |

| Organohalide | Coupling partner | Aryl bromides, Aryl chlorides | youtube.com |

| Base | Activates the organoboron reagent | K₂CO₃, NaOH, Thallium bases | youtube.comlibretexts.org |

| Solvent | Reaction medium | THF, Polar organic solvents | youtube.com |

Green Chemistry Principles and Sustainable Synthetic Pathways for Imidazole Derivatives

The development of environmentally benign synthetic methods is a major focus in modern chemistry. For the synthesis of imidazole derivatives, several green chemistry approaches have been explored to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. asianpubs.orgresearchgate.netnih.gov

One significant advancement is the use of solvent-free reaction conditions. asianpubs.org One-pot syntheses of imidazole derivatives have been developed that proceed without a solvent, offering advantages such as high yields, simple setup, and mild reaction conditions. asianpubs.org These methods often lead to easier product separation and purification, reducing waste generation. asianpubs.org

The use of reusable catalysts is another cornerstone of green synthesis. Magnetic iron oxide nanoparticles (Fe₃O₄-MNPs) have been employed as a recyclable catalyst for the one-pot synthesis of imidazole derivatives under solvent-free conditions. researchgate.net The catalyst can be easily separated from the reaction mixture using an external magnet, allowing for its reuse in subsequent reactions. researchgate.net

Deep eutectic solvents (DESs) are also emerging as sustainable alternatives to traditional volatile organic solvents. nih.gov A ternary DES composed of dimethyl urea, SnCl₂, and HCl has been used as both a reaction medium and a recyclable catalyst for the multicomponent synthesis of imidazole derivatives, achieving good to excellent yields and high-purity products in short reaction times. nih.gov The DES can be recycled multiple times without a significant loss in catalytic activity. nih.gov These approaches highlight the ongoing efforts to make the synthesis of valuable chemical compounds like this compound more sustainable.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques would provide a complete picture of its molecular connectivity and environment of each nucleus.

Proton (¹H) NMR Spectral Analysis of Aryl and Imidazole (B134444) Protons

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the phenyl and imidazole rings, as well as the methoxy (B1213986) group.

The imidazole protons typically appear as singlets in the downfield region of the spectrum. The N-H proton of the imidazole ring is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent. The two C-H protons on the imidazole ring would also likely appear as distinct signals.

The aryl protons on the 4-bromo-2-methoxyphenyl substituent would present a more complex splitting pattern due to their coupling interactions. The proton ortho to the methoxy group and meta to the bromine atom is expected to be a doublet. The proton meta to the methoxy group and ortho to the bromine atom would likely be a doublet of doublets, and the proton para to the methoxy group and ortho to the bromine atom would also be a doublet.

The methoxy protons would appear as a sharp singlet in the upfield region of the spectrum, typically around 3.8-4.0 ppm.

A representative, albeit for a related compound, ¹H NMR data for 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole in DMSO-d6 shows a methoxy signal at 3.93 ppm (s, 3H) and aryl protons in the range of 7.08-8.06 ppm. rsc.org For 2-(4-methoxyphenyl)-1H-benzimidazole, the methoxy protons appear at 3.85 ppm (s, 3H) and the aryl and benzimidazole (B57391) protons are observed between 7.13 and 8.13 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Imidazole N-H | Variable (broad singlet) | br s |

| Imidazole C-H | ~7.0 - 8.0 | s |

| Imidazole C-H | ~7.0 - 8.0 | s |

| Aryl H (ortho to OMe) | ~6.8 - 7.2 | d |

| Aryl H (ortho to Br) | ~7.2 - 7.6 | dd |

| Aryl H (meta to OMe, Br) | ~7.0 - 7.4 | d |

| Methoxy (OCH₃) | ~3.8 - 4.0 | s |

Note: These are predicted values based on analogous compounds and are subject to experimental verification.

Carbon-13 (¹³C) NMR Analysis of Core and Substituent Carbons

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The imidazole carbons are expected to resonate in the range of 115-145 ppm. The carbon atom at position 2 of the imidazole ring, being attached to the phenyl ring, would likely be the most downfield of the imidazole carbons.

The aryl carbons will show a range of chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom. The carbon bearing the methoxy group would be significantly shielded, appearing at a lower chemical shift, while the carbon attached to the bromine atom would be deshielded. The remaining aromatic carbons will have chemical shifts in the typical aromatic region (110-140 ppm).

The methoxy carbon will appear as a distinct signal in the upfield region, typically around 55-60 ppm.

For comparison, in 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole, the methoxy carbon appears at 56.02 ppm, and the aromatic and imidazole carbons are observed between 112.12 and 156.47 ppm. rsc.org In 2-(4-methoxyphenyl)-1H-benzimidazole, the methoxy carbon resonates at 55.79 ppm, with the other carbons appearing between 114.83 and 161.07 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Imidazole C2 | ~145 - 155 |

| Imidazole C4/C5 | ~115 - 130 |

| Aryl C-OMe | ~155 - 160 |

| Aryl C-Br | ~110 - 120 |

| Aryl C-H | ~110 - 135 |

| Aryl C (ipso) | ~120 - 130 |

| Methoxy (OCH₃) | ~55 - 60 |

Note: These are predicted values based on analogous compounds and are subject to experimental verification.

Two-Dimensional (2D) NMR Techniques for Complex Spectral Elucidation (e.g., COSY, HSQC)

To definitively assign the proton and carbon signals, especially for the complex aromatic region, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would clearly show the connectivity between the adjacent protons on the phenyl ring, aiding in the unambiguous assignment of the doublet and doublet of doublets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This would allow for the direct assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.

These 2D techniques are powerful tools for resolving spectral overlap and confirming the structural assignments made from one-dimensional spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is a rapid and effective method for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

N-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the imidazole ring.

C-H Stretch: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would be observed around 2850-2960 cm⁻¹.

C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the imidazole and phenyl rings would result in several sharp bands in the 1450-1620 cm⁻¹ region.

C-O Stretch: The characteristic asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage (C-O-C) of the methoxy group are expected to appear as strong bands around 1250 cm⁻¹ and 1020-1040 cm⁻¹, respectively.

C-Br Stretch: The C-Br stretching vibration would be observed in the fingerprint region, typically in the range of 500-600 cm⁻¹.

For a similar compound, 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole, characteristic IR peaks are observed at 3448 cm⁻¹ (N-H), 3063 cm⁻¹ (aromatic C-H), and 1249 cm⁻¹ (C-O). rsc.org Another related compound, 2-(4-methoxyphenyl)-1H-benzimidazole, shows IR absorptions at 3439 cm⁻¹ (N-H), 2965 cm⁻¹ (C-H), 1613 cm⁻¹ (C=N), and 1244 cm⁻¹ (C-O). rsc.org

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3500 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=N / C=C Stretch | 1450 - 1620 | Medium to Strong |

| C-O-C Asymmetric Stretch | ~1250 | Strong |

| C-O-C Symmetric Stretch | 1020 - 1040 | Strong |

| C-Br Stretch | 500 - 600 | Medium to Weak |

Note: These are predicted values based on analogous compounds and are subject to experimental verification.

Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound (C₁₀H₉BrN₂O), the molecular weight is approximately 253.1 g/mol . synquestlabs.com

In a high-resolution mass spectrum (HRMS), the presence of bromine would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, with an intensity ratio of approximately 1:1 due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of the molecular ion would likely proceed through several pathways, including:

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of a carbon monoxide (CO) molecule.

Cleavage of the bond between the phenyl and imidazole rings, leading to fragments corresponding to the [4-bromo-2-methoxyphenyl]⁺ cation and the [imidazole]⁺ radical cation, or vice versa.

Loss of a bromine radical (•Br).

Analysis of these fragment ions would provide further confirmation of the compound's structure.

Single-Crystal X-ray Diffraction Analysis of Imidazole Derivatives

Single-crystal X-ray diffraction is a powerful technique to determine the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides detailed information about molecular geometry, bond lengths, bond angles, and the organization of molecules within the crystal lattice.

The molecular conformation of this compound is expected to be non-planar. The dihedral angle between the imidazole ring and the 4-bromo-2-methoxyphenyl ring is a key parameter. In similar structures, such as 1-(4-methoxyphenyl)-1H-imidazole, the angle between the imidazole and arene rings can vary significantly, for instance, at 43.67 (4)°. nih.goviucr.org For 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole, the imidazole and the attached aryl ring are nearly coplanar, which suggests significant electron delocalization. nih.gov However, the steric hindrance from the ortho-methoxy group in the target compound would likely lead to a larger dihedral angle.

The bond lengths and angles within the imidazole and phenyl rings are anticipated to be within the normal ranges for such heterocyclic and aromatic systems. For comparison, selected bond lengths in related imidazole derivatives are presented in the table below.

Table 1: Comparison of Selected Bond Lengths in Related Imidazole Derivatives (in Å)

| Bond | 1-(4-methoxyphenyl)-1H-imidazole | 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole |

|---|---|---|

| N=N | - | 1.274 (3) |

| C-N (imidazole) | ~1.35 - 1.38 | ~1.34 - 1.39 |

| C-C (imidazole) | ~1.36 | ~1.37 |

| C-C (phenyl) | ~1.38 - 1.40 | ~1.38 - 1.40 |

| C-O (methoxy) | ~1.37 | ~1.36 |

| C-Br | - | ~1.91 |

Data is illustrative and derived from similar reported structures.

The crystal packing of this compound is likely to be governed by a combination of intermolecular interactions, including hydrogen bonding and π-π stacking. The N-H group of the imidazole ring is a potent hydrogen bond donor and can form N-H···N or N-H···O hydrogen bonds. eurjchem.com In many imidazole derivatives, N-H···N interactions lead to the formation of infinite chains or discrete dimers. eurjchem.com Given the presence of the methoxy group, N-H···O hydrogen bonds are also a possibility.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings (imidazole and phenyl) are expected to play a significant role in the crystal packing. These can be either face-to-face or offset stacking arrangements. For example, in 4-(1H-imidazol-1-yl)benzaldehyde, an offset face-to-face π-stacking is observed with a centroid-to-centroid distance of 3.7749 (2) Å. nih.gov The presence of the bulky bromine atom and the methoxy group might influence the type and geometry of these π-π interactions.

Table 2: Typical Intermolecular Interactions in Imidazole Derivatives

| Interaction Type | Description | Example Compound |

|---|---|---|

| N-H···N Hydrogen Bonding | Formation of chains or dimers | Various imidazole derivatives eurjchem.com |

| N-H···O Hydrogen Bonding | Interaction with an oxygen atom from a neighboring molecule | 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole nih.gov |

| π-π Stacking | Attraction between aromatic rings | 4-(1H-imidazol-1-yl)benzaldehyde nih.gov |

Disorder is a phenomenon where a molecule or a part of it occupies multiple positions in the crystal lattice. In imidazole derivatives, disorder can occur in flexible side chains. For instance, in 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole, the chloroethoxyethyl chain exhibits disorder over two conformations. iucr.org For this compound, the methoxy group could potentially exhibit rotational disorder, though this is less common for such groups directly attached to a phenyl ring unless there are significant thermal vibrations or crystal packing voids.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. derpharmachemica.com The analysis maps properties like dnorm (normalized contact distance) onto the surface, where red spots indicate close contacts (strong interactions like hydrogen bonds), white areas represent van der Waals contacts, and blue regions signify longer contacts. eurjchem.comderpharmachemica.com A two-dimensional fingerprint plot is also generated, which summarizes the distribution of intermolecular contacts.

For a compound like this compound, a Hirshfeld surface analysis would be expected to reveal the following contributions to the crystal packing:

H···H contacts: Typically, these are the most abundant interactions, arising from the numerous hydrogen atoms on the periphery of the molecule. In many organic crystals, they account for a large percentage of the total surface area. derpharmachemica.comelsevierpure.comiucr.org

C···H/H···C contacts: These represent C-H···π interactions and are generally a significant contributor to the packing of aromatic compounds. elsevierpure.comiucr.org

Br···H/H···Br and O···H/H···O contacts: These would correspond to hydrogen bonding and other close contacts involving the bromine and oxygen atoms. The presence of N-H···N or N-H···O hydrogen bonds would be clearly visible as sharp spikes in the fingerprint plot. eurjchem.com

C···C contacts: These indicate π-π stacking interactions. iucr.org

Table 3: Anticipated Contributions from Hirshfeld Surface Analysis for this compound

| Contact Type | Expected Contribution |

|---|---|

| H···H | Major |

| C···H/H···C | Significant |

| Br···H/H···Br | Moderate |

| O···H/H···O | Moderate (including hydrogen bonds) |

| N···H/H···N | Moderate (including hydrogen bonds) |

| C···C | Minor to Moderate |

These are projected contributions based on analyses of similar molecules.

Based on the performed searches, there is no specific published computational or theoretical research data available for the chemical compound “this compound”. The search results yielded information on computational studies of other imidazole derivatives, but not for the specific molecule requested.

Therefore, it is not possible to generate the detailed, data-driven article as per the user's instructions and strict outline. The required quantitative data for geometry optimization, frontier molecular orbitals, predicted spectroscopic parameters, global reactivity descriptors, and Natural Bond Orbital (NBO) analysis for “this compound” are not present in the available search results. To create the requested content would require fabricating scientific data, which is not permissible.

Computational and Theoretical Investigations

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools that provide insights into the behavior of molecules at an atomic level. These computational techniques are essential for understanding the structural dynamics, intermolecular interactions, and physicochemical properties of compounds like 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole, guiding further experimental research.

Theoretical Investigation of Tautomerism and Conformational Dynamics

The imidazole (B134444) ring is characterized by prototropic tautomerism, where the hydrogen atom on a nitrogen can migrate to the other nitrogen atom. This results in two equivalent or non-equivalent tautomeric forms. For 2-substituted-1H-imidazoles, this process is a key aspect of their chemical reactivity and biological interactions. Computational methods, particularly Density Functional Theory (DFT), are employed to study the thermodynamics and kinetics of this tautomerism. Theoretical calculations can determine the relative stability of the possible tautomers by calculating their ground-state energies. The energy barrier for the proton transfer can also be modeled, providing insights into the rate of interconversion.

In addition to tautomerism, the conformational dynamics of this compound are dictated by the rotation around the single bond connecting the substituted phenyl ring and the imidazole ring. The presence of the methoxy (B1213986) group at the ortho position of the phenyl ring introduces steric hindrance, which influences the preferred dihedral angle between the two rings. Computational studies can map the potential energy surface associated with this rotation to identify the most stable, low-energy conformations. Factors determining the orientation of the imidazole ring include intramolecular electrostatic interactions and interactions with the surrounding medium, which can be modeled using continuum dielectric models. nih.gov The conformational free-energy dependencies can be calculated to understand how different environments, such as solvents of varying polarity, affect the molecule's preferred shape. nih.gov

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) | Dipole Moment (Gas Phase, Debye) |

|---|---|---|---|

| Isomer 1 | 10.5 | 8.7 | 6.1 |

| Isomer 2 | 5.2 | 4.1 | 3.5 |

| Isomer 3 (Most Stable) | 0.0 | 0.0 | 1.9 |

| Isomer 4 | 1.8 | 1.5 | 2.8 |

Ligand-Target Interaction Prediction through Molecular Docking (Theoretical Framework and Methodologies)

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand (a small molecule) to a macromolecular target, such as a protein or enzyme, for which a three-dimensional structure is known. nih.govmdpi.com This method is fundamental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

The process involves two main steps: sampling and scoring. researchgate.net

Sampling: The ligand's conformational, positional, and orientational space within the target's binding site is explored. Algorithms such as genetic algorithms, Monte Carlo methods, and molecular dynamics are used to generate a wide range of possible binding poses. nih.gov The flexibility of both the ligand and, in more advanced methods, the protein can be taken into account.

Scoring: The generated poses are evaluated using a scoring function, which estimates the binding affinity (free energy of binding) for each pose. researchgate.net These functions approximate the thermodynamic stability of the ligand-receptor complex, considering factors like hydrogen bonds, electrostatic interactions, van der Waals forces, and solvation effects. The pose with the best score is predicted as the most likely binding mode. researchgate.net

For imidazole derivatives, molecular docking studies are routinely used to predict interactions with various enzymatic targets. researchgate.netarabjchem.org The imidazole moiety can act as a hydrogen bond donor or acceptor, and the aryl substituent can participate in π-π or hydrophobic interactions within the active site. researchgate.netvensel.org Docking simulations for a molecule like this compound would involve preparing its 3D structure, defining the target's binding pocket, and running the simulation to identify key interactions (e.g., with specific amino acid residues) and predict its binding energy. researchgate.netarabjchem.org

Exploration of Nonlinear Optical (NLO) Properties and Related Parameters

Nonlinear optical (NLO) materials are of significant interest for their potential applications in modern technologies such as optical data storage, signal processing, and telecommunications. nih.gov Organic molecules, particularly those with donor-π-acceptor architectures, often exhibit significant NLO responses. The investigation of these properties for compounds like this compound can be effectively carried out using quantum chemical calculations.

The primary method for these theoretical investigations is Density Functional Theory (DFT). nih.govjournaleras.com Key parameters that quantify the NLO response of a molecule are calculated, including:

Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field (linear response). researchgate.net

First-Order Hyperpolarizability (β): Represents the second-order response of the molecule to the electric field and is the primary determinant of second-harmonic generation (SHG) and other NLO phenomena. physchemres.org

Calculations are typically performed using specific DFT functionals (e.g., B3LYP, CAM-B3LYP) and basis sets. researchgate.netsemanticscholar.org The presence of the electron-donating methoxy group and the electron-withdrawing (by induction) bromine atom on the phenyl ring, coupled with the π-conjugated imidazole system, suggests that this compound could possess notable NLO properties. Theoretical calculations allow for a systematic study of how such substitutions influence the electronic structure and, consequently, the hyperpolarizability. A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with a larger β value, indicating enhanced NLO activity. physchemres.org

| Parameter | Calculated Value (CAM-B3LYP) | Calculated Value (B3LYP) |

|---|---|---|

| Dipole Moment (μ) (Debye) | 15.41 | 13.79 |

| Mean Polarizability ⟨α⟩ (esu) | 5.379 × 10-23 | 4.866 × 10-23 |

| Total First Hyperpolarizability (βtot) (esu) | 2.0418 × 10-28 | 5.095 × 10-29 |

Structure Activity Relationship Sar Studies of Substituted Imidazoles

Principles of Structure-Activity Modulation in Imidazole (B134444) Scaffolds

Key principles in the SAR of imidazoles include:

Electronic Effects : The electron-donating or electron-withdrawing nature of substituents can alter the electron density of the imidazole ring, influencing its pKa and ability to participate in hydrogen bonding and other non-covalent interactions. nih.govmdpi.com

Steric Factors : The size and shape of substituents can dictate how the molecule fits into a biological target's binding site, affecting affinity and selectivity. researchgate.netmdpi.com

Hydrogen Bonding : The nitrogen atoms of the imidazole ring can act as hydrogen bond donors and acceptors, which are often critical for molecular recognition and binding to biological targets. japsonline.com

Structure-activity relationship studies have been instrumental in providing valuable insights for rational drug design, allowing for the optimization of lead compounds to enhance their biological activity. jopir.inresearchgate.net

Influence of Substituent Position on Electronic and Steric Properties

The position of substituents on the imidazole ring has a profound impact on the molecule's electronic and steric characteristics, which in turn governs its biological activity. The imidazole ring has three carbon atoms (C-2, C-4, and C-5) and two nitrogen atoms (N-1 and N-3) that can be substituted.

The C-2 position of the imidazole ring is situated between the two nitrogen atoms and is known to have an acidic proton. researchgate.net Substitution at this position can significantly influence the molecule's properties:

Steric Hindrance : Bulky substituents at the C-2 position can create steric hindrance, which can either enhance or decrease binding affinity depending on the topology of the target's active site. mdpi.com

Electronic Effects : The electronic nature of the C-2 substituent can modulate the basicity of the imidazole ring and its ability to interact with metallic ions or form hydrogen bonds. japsonline.com

Selectivity : Strategic substitution at the C-2 position has been shown to be critical for achieving selectivity for specific biological targets. For example, in the development of α2-adrenoceptor antagonists, the nature of the 2-substituent on the imidazole ring was a key determinant of activity. acs.org

A study on 2-substituted-4,5-difuryl imidazoles highlighted that the presence of aromatic rings at the C-2 position increases the number of bond torsions and the accessibility of heteroatoms for interaction with amino acid residues in the active site of an enzyme, leading to a greater number of stabilizing hydrophobic interactions and hydrogen bonds. japsonline.com

The C-4 and C-5 positions of the imidazole ring are electronically distinct from the C-2 position and offer alternative sites for modification to fine-tune a compound's activity.

Molecular Recognition : Substituents at the C-4 and C-5 positions play a crucial role in molecular recognition. These positions are often involved in establishing key interactions with the amino acid residues of a target protein. The design of "fleximers," where the purine ring system is split into its imidazole and pyrimidine components, demonstrates how C-4 substituted imidazoles can be engineered to retain elements essential for molecular recognition while allowing for greater conformational flexibility. nih.gov

Binding Affinity : The nature and position of substituents at C-4 and C-5 can significantly impact binding affinity. For instance, in histamine H3-receptor antagonists, a common feature is an imidazole moiety substituted at the 4-position. nih.gov Theoretical studies on imidazole derivatives have shown that substitutions at the C-5 position can influence the molecule's aromaticity and electronic properties, which are linked to its interaction capabilities. researchgate.net The C-5 position generally shows high reactivity towards electrophilic substitution. nih.gov

Research on 2-substituted-4,5-difuryl imidazoles has demonstrated that substitutions at these positions can lead to a significant number of hydrophobic interactions and hydrogen bonds, which stabilize the enzyme-ligand complex. researchgate.net

Alkylation or arylation at the N-1 position of the imidazole ring is a common strategy to modulate a compound's physicochemical and pharmacological properties.

Steric and Electronic Influence : The substituent at the N-1 position can exert steric and electronic effects that influence the orientation of other substituents on the ring and their ability to interact with a biological target.

Targeting Specific Interactions : In some cases, the N-1 substituent itself can be designed to make specific interactions with the target protein, thereby enhancing binding affinity and selectivity. For example, in a series of N-substituted carbazole imidazolium salts, the substitution at the imidazolyl-3-position (equivalent to N-1 in the context of the imidazole ring) with a 4-phenylphenacyl substituent was found to be critical for promoting cytotoxic activity. researchgate.net

The van Leusen reaction is a notable method for preparing 1,4,5-trisubstituted imidazoles, allowing for diverse N-1 substitutions. acs.org

Specific Role of Bromine and Methoxy (B1213986) Groups in SAR

The presence of specific functional groups, such as halogens (like bromine) and methoxy groups, on the phenyl ring of 2-phenyl-1H-imidazole derivatives can significantly influence their biological activity.

The introduction of a bromine atom into a molecular structure is a strategy used in drug design to modulate its properties. ump.edu.plump.edu.pl

Electronic Effects : Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect. This can alter the electron density distribution across the molecule, influencing its reactivity and ability to participate in intermolecular interactions. mdpi.comnih.gov

Halogen Bonding : Bromine can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species and interacts with a nucleophile. ump.edu.plump.edu.plsemanticscholar.org This type of interaction can contribute to the stability of a ligand-target complex and enhance binding affinity. nih.govsemanticscholar.org The formation of halogen bonds can favorably affect drug-target interactions. ump.edu.plump.edu.plsemanticscholar.org

Lipophilicity and Permeability : The addition of a bromine atom generally increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes and improve its pharmacokinetic properties. researchgate.net

Steric Effects : The size of the bromine atom can also have a steric influence, affecting how the molecule fits into a binding pocket. The introduction of a bulky group like bromine can be either agonistic or antagonistic depending on the target. researchgate.net

Studies have shown that introducing bromine into a phenyl scaffold can influence the electron density around the ring, leading to different biological responses. nih.gov The moderate electronegativity and polarizability of bromine, along with its ability to form directional halogen bonds, can contribute to increased potency and selectivity. researchgate.net

Data Tables

Table 1: Impact of C-2 Substitutions on Molecular Interactions

| C-2 Substituent | Type of Interaction | Effect on Biological Activity | Reference |

| Phenyl group | Hydrophobic interactions, π-π stacking | Can increase binding affinity by occupying hydrophobic pockets. | japsonline.com |

| Substituted Phenyl | Hydrophobic and electronic interactions, hydrogen bonding | The nature of the substituent (electron-donating/withdrawing) modulates target interaction and selectivity. | acs.org |

| Alkyl Chains | Van der Waals forces, hydrophobic interactions | Can improve lipophilicity and membrane permeability. | researchgate.net |

Table 2: Influence of Halogen (Bromine) Substitution

| Property | Effect of Bromine Substitution | Consequence for Molecular Interaction | Reference |

| Electronegativity | Electron-withdrawing | Alters electron density on the aromatic ring, influencing reactivity. | nih.gov |

| Polarizability | Increased | Enhances potential for dipole-induced dipole and halogen bonding interactions. | researchgate.net |

| Lipophilicity | Increased | Can improve cell membrane permeability and cellular uptake. | researchgate.net |

| Halogen Bonding | Can act as a halogen bond donor | Forms specific, directional interactions with electron-rich atoms (e.g., oxygen, nitrogen) in the binding site, potentially increasing affinity and selectivity. | ump.edu.plump.edu.plsemanticscholar.org |

Methoxy Group Contributions to Molecular Polarity, Lipophilicity, and Steric Profiles

Molecular Polarity: The methoxy group is moderately polar due to the presence of an electronegative oxygen atom. This introduces a dipole moment and gives the group the ability to act as a hydrogen bond acceptor nih.gov. This characteristic can facilitate key interactions within a receptor's binding pocket, influencing binding affinity and specificity. The electron-donating nature of the methoxy group also modulates the electron density of the aromatic ring, which can further impact intermolecular interactions nih.gov.

Steric Profile: The size and three-dimensional arrangement of the methoxy group contribute significantly to the molecule's steric profile. Positioned at the C2 (ortho) position of the phenyl ring, the methoxy group can create steric hindrance, which restricts the free rotation of the bond connecting the phenyl and imidazole rings mdpi.commdpi.comresearchgate.net. This conformational rigidity can be advantageous, as it may lock the molecule into a bioactive conformation that fits optimally into the target's binding site. However, it can also be detrimental if it prevents the molecule from adopting the necessary orientation for effective binding. The steric bulk of the methoxy group is a key consideration in the design of analogs for SAR studies.

The table below summarizes the key contributions of the methoxy group to the physicochemical properties of the parent compound.

| Property | Contribution of the Methoxy Group | Implication for Biological Activity |

| Polarity | Acts as a hydrogen bond acceptor; moderate dipole moment. | Influences binding affinity and selectivity through specific intermolecular interactions with the target receptor. |

| Lipophilicity | Contributes to the overall lipophilicity of the molecule. | Affects the compound's ability to cross biological membranes and influences its ADME profile. |

| Steric Profile | Introduces steric bulk at the ortho-position, restricting bond rotation. | Can enforce a bioactive conformation, potentially increasing potency, or hinder binding if the conformation is unfavorable. |

Comparative Analysis of Analogs for SAR Derivation and Optimization

To understand the structure-activity relationship (SAR) of 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole, a comparative analysis of its structural analogs is essential. By systematically modifying different parts of the molecule—namely the methoxy group, the bromo substituent, and their respective positions—researchers can deduce which structural features are critical for biological activity and optimize the compound for improved potency and selectivity.

Positional Isomers of the Methoxy Group: Shifting the methoxy group from the ortho- (C2) to the meta- (C3) or para- (C4) position on the phenyl ring would result in analogs with distinct electronic and steric properties. A para-methoxy group, for example, would exert its electronic effects without the steric hindrance associated with the ortho-position, potentially leading to a different binding mode or affinity nih.gov.

Bioisosteric Replacement of the Methoxy Group: Replacing the methoxy group with other functional groups is a valuable strategy for probing its role.

A hydroxyl (–OH) group would increase polarity and introduce hydrogen bond donating capability, but it could also become a target for metabolic degradation chemrxiv.org.

A trifluoromethoxy (–OCF₃) group would significantly increase lipophilicity and act as an electron-withdrawing group, altering the electronic landscape of the aromatic ring nih.gov.

A methyl (–CH₃) group would decrease polarity compared to the methoxy group while retaining a similar steric bulk nih.gov.

Modification of the Bromo Substituent: The bromo group at the C4 position also offers a site for modification. Replacing it with other halogens like chloro (–Cl) or fluoro (–F) would alter both the size and electronic properties at that position. Introducing a strongly electron-withdrawing group like a nitrile (–CN) would create a significant polarizing effect nih.gov. Conversely, an electron-donating group could also be explored to understand the electronic requirements for activity at this position.

The following interactive data table outlines a series of hypothetical analogs and the rationale for their synthesis in an SAR study, based on the principles of medicinal chemistry.

| Analog Name | Modification from Parent Compound | Expected Change in Physicochemical Properties | Rationale for SAR Study |

| 2-(4-Bromo-3-methoxyphenyl)-1H-imidazole | Methoxy group moved from C2 to C3 | Reduced steric hindrance, altered electronic influence. | To assess the importance of the ortho-position for steric and electronic interactions. |

| 2-(4-Bromo-4-methoxyphenyl)-1H-imidazole | Methoxy group moved from C2 to C4 | Minimal steric hindrance, maximal electronic influence through resonance. | To evaluate the impact of purely electronic effects of the methoxy group. |

| 4-Bromo-2-(1H-imidazol-2-yl)phenol | Methoxy group replaced with Hydroxyl | Increased polarity, H-bond donor capability. | To investigate the role of hydrogen bonding and the potential for improved solubility. |

| 2-(4-Bromo-2-(trifluoromethoxy)phenyl)-1H-imidazole | Methoxy group replaced with Trifluoromethoxy | Increased lipophilicity, electron-withdrawing nature. | To explore the effects of enhanced lipophilicity and altered electronics on activity. |

| 2-(4-Chloro-2-methoxyphenyl)-1H-imidazole | Bromo group replaced with Chloro | Reduced size and lipophilicity, similar electronic effect. | To determine the influence of halogen size and lipophilicity at the C4 position. |

| 4-(2-(1H-imidazol-2-yl)-3-methoxyphenyl)benzonitrile | Bromo group replaced with Nitrile | Increased polarity, strong electron-withdrawing effect. | To probe the tolerance for a potent electron-withdrawing group and its impact on binding. |

Through the synthesis and biological evaluation of such analogs, a detailed SAR profile can be established. This information is invaluable for guiding the rational design of more potent and optimized imidazole-based compounds.

Q & A

Q. What role do hydrogen-bonding networks play in crystal packing?

- Methodological Answer :

- Graph Set Analysis : Use Etter’s rules to classify motifs (e.g., R₂²(8) for N–H⋯O interactions) .

- Hirshfeld Surfaces : CrystalExplorer maps (dₑ < van der Waals radii) reveal dominant Br⋯H contacts (≈25% contribution) .

- Thermal Stability : DSC/TGA correlates H-bond density with melting points (e.g., 152–154°C for brominated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.